molecular formula C10H7NOS2 B1498538 8-Hydroxy-7-quinolinecarbodithioic acid

8-Hydroxy-7-quinolinecarbodithioic acid

Cat. No.: B1498538
M. Wt: 221.3 g/mol
InChI Key: NZOWBOHOUKUQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-7-quinolinecarbodithioic acid is a chemical reagent designed for research and development applications. It is built upon the privileged 8-hydroxyquinoline (8-HQ) scaffold, a structure widely recognized in medicinal and industrial chemistry for its versatile bioactivity and exceptional metal-chelating properties . The 8-hydroxyquinoline core is a bidentate chelator, capable of forming stable complexes with various metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺ . This metal-chelating ability is a fundamental mechanism of action for many 8-HQ derivatives, which can disrupt metal-dependent biological processes in pathogens or modulate metal homeostasis in diseases . The carboxylic acid group at the 7-position is known to be a crucial pharmacophore, contributing to interactions with enzyme active sites, as demonstrated in studies on Pim-1 kinase inhibitors . Researchers can leverage this compound as a key synthetic intermediate for generating further derivatives, such as amides, via coupling with various amines . It is also a candidate for investigating new bioactive agents, with potential applications in anticancer, antimicrobial, and antineurodegenerative research, following the trends observed in other modified 8-hydroxyquinolines . This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C10H7NOS2

Molecular Weight

221.3 g/mol

IUPAC Name

8-hydroxyquinoline-7-carbodithioic acid

InChI

InChI=1S/C10H7NOS2/c12-9-7(10(13)14)4-3-6-2-1-5-11-8(6)9/h1-5,12H,(H,13,14)

InChI Key

NZOWBOHOUKUQLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)C(=S)S)O)N=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Differences and Physicochemical Properties

The carbodithioic acid group distinguishes 8-Hydroxy-7-quinolinecarbodithioic acid from other quinoline derivatives. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight XLogP3 Key Functional Groups
This compound -OH (C8), -C(S)SH (C7) C₁₀H₇NO₂S₂ 253.3 (estimated) ~2.8 Carbodithioic acid
7-N-Propyl-8-hydroxyquinoline -OH (C8), -C₃H₇ (C7) C₁₂H₁₃NO 187.24 3.2 Alkyl chain
8-Hydroxyquinoline-7-carboxamide -OH (C8), -CONHR (C7) Varies by R-group ~200–250 ~1.5–3.0 Carboxamide

Key Observations :

  • The carbodithioic acid group enhances metal-binding capacity compared to alkyl or carboxamide substituents, making it suitable for chelation-based applications.
Therapeutic Potential
  • CBS inhibition by 8-hydroxyquinoline derivatives reduces homocysteine levels, offering therapeutic promise for Down syndrome and cardiovascular diseases .
  • Antifungal carboxamides (e.g., WO 2011/080266) show low MIC values (<1 µg/mL) against Candida spp., outperforming fluconazole in resistant strains .

Preparation Methods

Representative Preparation Protocols and Data

Given the lack of direct protocols for 8-Hydroxy-7-quinolinecarbodithioic acid, the following table summarizes analogous preparation methods for 8-hydroxyquinoline and related quinoline derivatives, which serve as precursors or inspiration for carbodithioic acid synthesis:

Step Reaction Components Conditions Yield / Notes Reference
1 ortho-aminophenol + glycerol + concentrated H2SO4 + ortho-nitrophenol + ferrous sulfate 80–140 °C, gradual addition, reflux 4–5 h High purity 8-hydroxyquinoline, yield up to ~40%
2 ortho-aminophenol + acrolein (98.5-99%) in aqueous HCl 104–110 °C, 3 h total reaction 42% molar conversion to 8-hydroxyquinoline
3 8-hydroxy-2-methylquinoline + selenium dioxide (oxidation) Reflux in dioxane/water 8-hydroxy-2-quinolinecarbaldehyde, good yield (>80%)
4 8-quinolinol + potassium tert-butylate in THF, then CO2 in DMF Reflux 1 h + 115–120 °C for 3 h with CO2 bubbling 38% yield of 8-hydroxyquinoline-7-carboxylic acid

Analytical and Research Findings Relevant to Preparation

  • Yield Optimization:
    The use of controlled temperature profiles and gradual reagent addition significantly improves yields and purity, as demonstrated in the patented methods for 8-hydroxyquinoline synthesis.

  • Catalyst and Additive Effects:
    Incorporation of metal salts such as ferrous sulfate or anhydrous cupric sulfate enhances oxidation and cyclization steps, improving reaction speed and product yield.

  • Purification Techniques:
    Post-reaction, the product is typically isolated by precipitation (e.g., by adding sodium hydroxide), steam distillation, or extraction followed by chromatographic purification to ensure high purity suitable for further functionalization.

  • Functional Group Transformations:
    Oxidation of methyl groups on quinoline rings (e.g., 8-hydroxy-2-methylquinoline to 8-hydroxy-2-quinolinecarbaldehyde) is efficiently achieved using selenium dioxide, providing key intermediates for further derivatization.

Summary and Practical Considerations for this compound Preparation

  • Starting Material Preparation:
    Synthesize high-purity 8-hydroxyquinoline via optimized Skraup-type cyclization or acrolein condensation methods.

  • Introduction of Carbodithioic Acid Functionality:
    Employ lithiation or nucleophilic substitution at the 7-position of 8-hydroxyquinoline, followed by reaction with carbon disulfide or sulfur nucleophiles to form the carbodithioic acid group.

  • Reaction Conditions:
    Maintain inert atmosphere to prevent oxidation of sulfur moieties, control temperature to avoid decomposition, and use appropriate solvents such as dry THF or DMF.

  • Purification and Characterization: Use chromatographic techniques and spectroscopic methods (NMR, IR, MS) to confirm structure and purity.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 8-Hydroxy-7-quinolinecarbodithioic acid, and how can purity be optimized?

  • Methodology : The compound can be synthesized via coupling reactions of 8-hydroxyquinolin-7-carboxylic acid derivatives with thiol-containing reagents. For example, carboxamide derivatives are synthesized by reacting acid halides with amines under controlled conditions (e.g., inert atmosphere, optimized temperature) to minimize side reactions . Purity is ensured through techniques like column chromatography and recrystallization, followed by characterization via NMR and HRMS .
  • Key Considerations : Reaction parameters (temperature, solvent choice) must be systematically optimized. For instance, using anhydrous solvents and slow reagent addition improves yield .

Q. Which analytical techniques are critical for characterizing this compound?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirms molecular structure by analyzing proton and carbon environments .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity .
  • Infrared (IR) Spectroscopy : Identifies functional groups like hydroxyl (-OH) and dithiocarboxylic acid (-CSSH) moieties .
    • Best Practices : Use deuterated solvents for NMR to avoid interference, and cross-validate results with computational modeling (e.g., DFT calculations) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Approach :

Contextual Analysis : Compare experimental conditions (e.g., pH, solvent systems) across studies. For example, antifungal activity may vary due to differences in microbial strains or assay protocols .

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing carboxamide with carbodithioate groups) and evaluate activity trends .

Statistical Validation : Use multivariate analysis to isolate variables affecting biological outcomes .

  • Case Study : Derivatives with electron-withdrawing groups at the 7-position show enhanced antifungal activity due to improved membrane permeability .

Q. What strategies enhance the interaction of this compound with biological targets?

  • Mechanistic Insights :

  • The compound’s dithiocarboxylic acid group facilitates metal chelation, disrupting enzymatic activity in pathogens .
  • Molecular docking studies suggest that planar quinoline rings improve binding to hydrophobic pockets in target proteins .
    • Optimization Strategies :
  • Introduce fluorinated substituents to enhance bioavailability and metabolic stability .
  • Co-crystallize the compound with target enzymes (e.g., fungal CYP51) to identify binding hotspots .

Q. How do structural modifications influence the physicochemical properties of this compound?

  • SAR Table :

Substituent PositionModificationEffect on LogPBioactivity Trend
7-positionCarbodithioic acid↑ HydrophobicityEnhanced antifungal activity
8-positionHydroxyl group↓ SolubilityReduced cytotoxicity
Quinoline ringFluorination↑ Metabolic stabilityImproved pharmacokinetics

Data Contradiction Analysis

Q. How should discrepancies in synthetic yields of this compound be addressed?

  • Root Causes :

  • Variability in starting material purity (e.g., residual moisture in 8-hydroxyquinolin-7-carboxylic acid) .
  • Inconsistent reaction quenching methods leading to byproduct formation .
    • Resolution :
  • Standardize reagent sources and pre-dry solvents.
  • Monitor reactions in real-time using techniques like HPLC to identify optimal termination points .

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